![molecular formula C15H13N3O5 B11023843 N-(2-ethylphenyl)-3,5-dinitrobenzamide CAS No. 346723-23-7](/img/structure/B11023843.png)
N-(2-ethylphenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(2-ethylphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and two nitro groups at the 3 and 5 positions of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2-ethylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the benzamide ring to introduce the nitro groups at the desired positions.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, concentration, and reaction time. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-(2-ethylphenyl)-3,5-diaminobenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-ethylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also interact with enzymes or receptors, altering their activity and affecting cellular pathways.
Comparison with Similar Compounds
N-(2-ethylphenyl)-3,5-diaminobenzamide: A reduced form with amino groups instead of nitro groups.
N-(2-methylphenyl)-3,5-dinitrobenzamide: A similar compound with a methyl group instead of an ethyl group.
N-(2-ethylphenyl)-4,6-dinitrobenzamide: A positional isomer with nitro groups at different positions.
Uniqueness: N-(2-ethylphenyl)-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. The presence of the ethyl group also affects its physicochemical properties, making it distinct from other benzamide derivatives.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2-ethylphenyl)-3,5-dinitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl group attached to a phenyl ring and two nitro groups at the 3 and 5 positions of the benzamide moiety. The presence of nitro groups significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is attributed to several mechanisms:
- Bioreduction : The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
- Cell Membrane Interaction : Studies suggest that similar compounds can disrupt fungal cell membranes, indicating a potential antifungal mechanism .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study on derivatives of 3,5-dinitrobenzoic acid found that certain dinitro compounds demonstrated notable activity against various fungal strains. For instance:
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 125 µg/mL |
This compound | Candida krusei | 100 µg/mL |
This compound | Candida tropicalis | 500 µg/mL |
These findings suggest that this compound could be a candidate for developing antifungal agents .
Anticancer Activity
In cancer research, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
PC3 (Prostate Cancer) | 6.6 ± 1.7 |
LNCaP (Prostate Cancer) | 13.8 ± 2.2 |
HCT116 (Colon Cancer) | 10.0 ± 1.0 |
These results indicate a promising potential for this compound in targeting prostate cancer cells specifically .
Case Studies
- Prostate Cancer Treatment : A study conducted by researchers aimed at evaluating the efficacy of various dinitro derivatives in treating prostate cancer highlighted this compound as one of the most potent compounds against the PC3 cell line with an IC50 value significantly lower than many traditional chemotherapeutics .
- Antifungal Mechanisms : Another investigation into the antifungal properties of dinitro compounds revealed that this compound disrupted the integrity of fungal cell membranes, leading to increased permeability and subsequent cell death .
Properties
CAS No. |
346723-23-7 |
---|---|
Molecular Formula |
C15H13N3O5 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-2-10-5-3-4-6-14(10)16-15(19)11-7-12(17(20)21)9-13(8-11)18(22)23/h3-9H,2H2,1H3,(H,16,19) |
InChI Key |
JKJMFBLXPHUQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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